BenchChemオンラインストアへようこそ!

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase Inhibition Structure-Activity Relationship Pyrrolopyrimidine Scaffold

This pyrrolo[2,3-d]pyrimidine compound features a distinct 2-(4-fluorophenoxy)ethyl side chain, offering a unique chemical space for kinase SAR studies. A 100-fold potency shift possible with 4-amino substituent variation; substitution with generic analogs is scientifically unsound. With an oral drug-like MW (286.30) and XLogP3 (2.7), it is a viable lead-like scaffold for hit-to-lead optimization. A fluorine atom provides a metabolic stabilization handle and potential for ¹⁸F radiolabeling for PET imaging studies.

Molecular Formula C15H15FN4O
Molecular Weight 286.30 g/mol
CAS No. 2548983-56-6
Cat. No. B6447379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS2548983-56-6
Molecular FormulaC15H15FN4O
Molecular Weight286.30 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(N=CN=C21)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN4O/c1-20-8-6-13-14(18-10-19-15(13)20)17-7-9-21-12-4-2-11(16)3-5-12/h2-6,8,10H,7,9H2,1H3,(H,17,18,19)
InChIKeyVROZATQUSQDOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2548983-56-6): Compound Identity and Core Characteristics


N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2548983-56-6) is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class. This chemotype is characterized by a fused pyrrole-pyrimidine bicyclic core, which serves as a privileged hinge-binding scaffold in kinase inhibitor design. The compound features a 7-methyl substitution on the pyrrole ring and an N-[2-(4-fluorophenoxy)ethyl] side chain at the 4-amino position, resulting in a molecular weight of 286.30 g/mol and a calculated XLogP3-AA of 2.7 [1]. While the pyrrolo[2,3-d]pyrimidine scaffold is widely exploited in medicinal chemistry programs targeting Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and Src-family kinases, no published primary research studies were identified that report quantitative biological activity data specifically for this compound in a format enabling direct comparison to closely related structural analogs.

Why Pyrrolo[2,3-d]pyrimidine Analogs Cannot Be Interchanged: The Case for N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, but minor structural modifications dramatically alter kinase selectivity, cellular potency, and pharmacokinetic properties. Literature demonstrates that varying the 4-amino substituent within this class can shift selectivity between closely related kinases such as JAK1, JAK2, and JAK3, or between EGFR and Src-family kinases [1]. The specific N-[2-(4-fluorophenoxy)ethyl] side chain present in this compound introduces a distinct hydrogen-bond acceptor profile and conformational flexibility that is absent in common analogs bearing benzyl, phenethyl, or simpler alkylamine groups. Consequently, generic substitution with a structurally related but not identical pyrrolo[2,3-d]pyrimidine is likely to result in an unpredictable target-engagement and selectivity profile, making procurement decisions based on scaffold-class inference alone scientifically unsound. The quantitative in-class variability data presented below underscores this risk.

Comparative Quantitative Evidence for N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


In-Class Scaffold Potency Variation Demonstrates Risk of Analog Interchangeability

Direct quantitative data for N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is absent from the peer-reviewed literature. However, the critical risk of analog interchange is demonstrated by class-level evidence: within a single library of 30 4-aminopyrrolo[2,3-d]pyrimidine derivatives, minimum inhibitory concentration (MIC90) values against Mycobacterium tuberculosis varied over a 128-fold range (0.488–62.5 µM) depending solely on the identity of the 4-amino substituent [1]. The most potent analog identified in this series, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, achieved an MIC90 of 0.488 µM, whereas many closely related analogs bearing different aryloxy or alkyl groups at the same position were substantially less active [1]. This wide activity distribution within a single scaffold class provides quantitative justification that the specific 4-N-substituent—such as the 2-(4-fluorophenoxy)ethyl group present in the target compound—is a critical determinant of biological outcome and cannot be assumed transferable from other analogs.

Kinase Inhibition Structure-Activity Relationship Pyrrolopyrimidine Scaffold

Kinase Selectivity Shifts Driven by 4-Amino Substituent Identity

No direct kinase profiling data for the target compound was identified. However, in a related series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, variation of the 4-amino substituent produced enzymatic IC50 values ranging from sub-100 nM to >10 µM against EGFR and Src-family kinases, with seven compounds achieving IC50 values comparable to or better than the clinical drug erlotinib [1]. Critically, the selectivity window between EGFR and Src kinases was highly dependent on the specific 4-amino substitution pattern, as demonstrated by differential IC50 ratios across the compound series [1]. The 2-(4-fluorophenoxy)ethyl group present in the target compound represents a distinct chemical space not explicitly covered in these reported structure-activity relationships, meaning its kinase selectivity profile cannot be reliably predicted from the behavior of analogs with benzyl, phenethyl, or heteroarylmethyl substituents.

Kinase Selectivity EGFR Inhibition Src-Family Kinase

Computational Physicochemical Differentiation from Common In-Class Analogs

The target compound's computed physicochemical properties provide a measurable basis for differentiation from structurally similar pyrrolo[2,3-d]pyrimidine analogs. N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a molecular weight of 286.30 g/mol, an XLogP3-AA of 2.7, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area (TPSA) of 52 Ų [1]. In contrast, the related analog N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (the most potent anti-TB analog discussed above) possesses a higher molecular weight (likely >340 g/mol based on its diphenyl ether motif) and an additional aromatic ring that increases both lipophilicity and TPSA. The target compound's lower molecular weight, moderate lipophilicity, and single aromatic ring with a flexible ethylene linker produce a distinct property profile that influences solubility, permeability, and metabolic stability relative to bulkier diaryl ether or multi-ring analogs [1][2].

Physicochemical Properties Drug-likeness Procurement Specification

Application Scenarios for N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Inhibitor Lead Identification and SAR Expansion

The pyrrolo[2,3-d]pyrimidine scaffold is a proven hinge-binding motif for kinase inhibitor design, and the 2-(4-fluorophenoxy)ethyl side chain represents a distinct chemical space within this class. As demonstrated, 4-amino substituent variation in this scaffold can alter kinase potency by >100-fold [1]. This compound is therefore suitable as a starting point for structure-activity relationship (SAR) studies targeting kinases where a flexible, moderate-lipophilicity ether-linked side chain is desired. Its physicochemical profile (MW 286.30, XLogP3 2.7, TPSA 52 Ų) [2] places it within oral drug-like space, making it a viable lead-like scaffold for medicinal chemistry optimization programs.

Anti-Infective Screening Library Diversification

Given that 4-aminopyrrolo[2,3-d]pyrimidines have demonstrated anti-tubercular activity with MIC90 values as low as 0.488 µM [1], this compound—with its unique combination of a 7-methyl group and a 4-fluorophenoxyethyl side chain—can serve as a diversity element in anti-mycobacterial screening libraries. The fluorine atom on the phenoxy ring provides a handle for potential metabolic stabilization and for ¹⁸F radiolabeling in positron emission tomography (PET) imaging applications, should the compound progress to in vivo distribution studies.

Chemical Probe Development for JAK-STAT or EGFR Pathway Investigation

Pyrrolo[2,3-d]pyrimidines are well-precedented as JAK and EGFR inhibitors [1][2]. The target compound may be procured as a tool for in vitro kinase selectivity profiling or cellular pathway analysis, provided that the end user generates the requisite target-specific activity data. Its distinct substitution pattern relative to commercially available JAK inhibitors (e.g., tofacitinib, ruxolitinib) and EGFR inhibitors (e.g., erlotinib, gefitinib) may yield a unique selectivity fingerprint once experimentally characterized.

Quote Request

Request a Quote for N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.